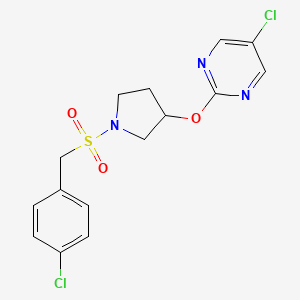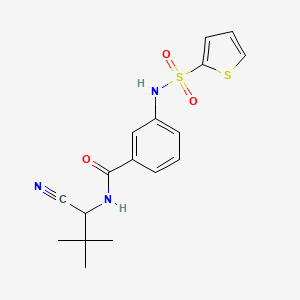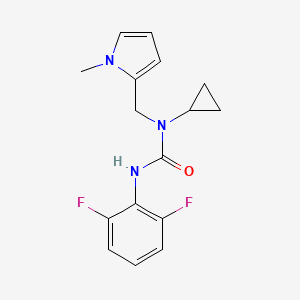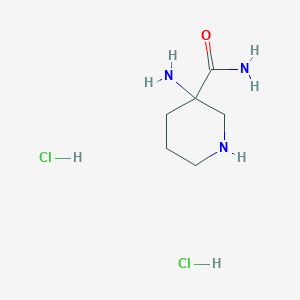
N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as the fluorophenyl ring, morpholino group, and pyrazole moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was crystallized using a toluene and methanol mixture . This suggests that similar methods could potentially be applied to synthesize "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide," with appropriate modifications to accommodate the different substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and theoretical calculations. For instance, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations . These methods could be applied to the compound of interest to determine its molecular geometry, stability, and electronic properties.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their ability to participate in various chemical reactions. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This indicates that the fluorine-containing moiety in "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide" may also confer unique reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using a variety of analytical techniques. The crystal structure, thermal stability, and spectroscopic properties of 2-Phenyl-N-(pyrazin-2-yl)acetamide were confirmed by elemental analysis, FTIR, NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . These methods could similarly be used to assess the properties of "N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide," providing insights into its potential applications in various fields, such as nonlinear optics, as suggested by the first hyperpolarizability calculations for related compounds .
Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions. The study by Chkirate et al. (2019) focuses on synthesizing novel Co(II) and Cu(II) coordination complexes, exploring their self-assembly processes influenced by hydrogen bonding and evaluating their antioxidant capacities. Such research underscores the utility of pyrazole-acetamide derivatives in developing antioxidant agents, which can have broader implications in pharmaceutical and material sciences (Chkirate et al., 2019).
Antimicrobial Potency
Research into the antimicrobial efficacy of quinoline-based derivatives, including those structurally related to N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, has yielded promising results. Desai et al. (2012) synthesized and characterized quinoline-based compounds that demonstrated broad-spectrum antimicrobial potency against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Desai et al., 2012).
Neuroprotective Effects
The synthesis and evaluation of novel compounds bearing the morpholine/phenylpiperazine moiety, related to the compound , have shown promising neuroprotective effects. These effects include significant inhibitory activity against acetylcholinesterase and butylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The study by Sameem et al. (2017) highlights the potential of such compounds in developing therapies aimed at neuroprotection and cognitive function preservation (Sameem et al., 2017).
Anticancer Activity
Sulfonamide derivatives synthesized from chloro-N-(4-sulfamoylphenyl)acetamides have shown cytotoxic activity against various cancer cell lines, indicating potential applications in cancer research and therapy development. The study by Ghorab et al. (2015) highlights compounds with potent activity against breast and colon cancer cell lines, suggesting the relevance of pyrazole-acetamide derivatives in designing new anticancer agents (Ghorab et al., 2015).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-7-4-8-18(13-17)23-20(27)15-26-14-19(16-5-2-1-3-6-16)21(24-26)25-9-11-28-12-10-25/h1-8,13-14H,9-12,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFCVVSUHGVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-6-[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2499639.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2499640.png)
![4-allyl-N-(sec-butyl)-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499643.png)

![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)


![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)
